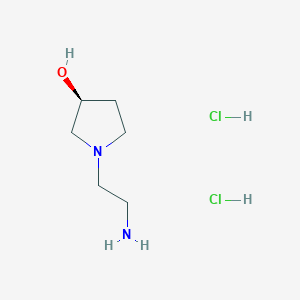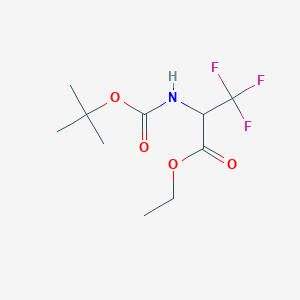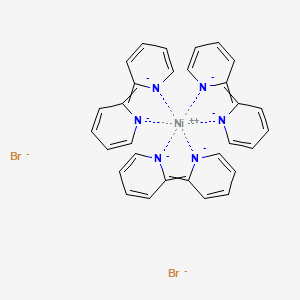
nickel(2+);2-pyridin-1-id-2-ylidenepyridin-1-ide;dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(2+);2-pyridin-1-id-2-ylidenepyridin-1-ide;dibromide is a coordination complex that features nickel in the +2 oxidation state. This compound is characterized by the presence of two pyridine-derived ligands and two bromide ions. The unique structure of this compound allows it to exhibit interesting chemical properties and reactivity, making it a subject of study in various fields of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nickel(2+);2-pyridin-1-id-2-ylidenepyridin-1-ide;dibromide typically involves the reaction of nickel(II) bromide with pyridine-derived ligands under controlled conditions. One common method involves dissolving nickel(II) bromide in a suitable solvent, such as ethanol or acetonitrile, and then adding the pyridine-derived ligands. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. Purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Nickel(2+);2-pyridin-1-id-2-ylidenepyridin-1-ide;dibromide can undergo various types of chemical reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents such as sodium borohydride.
Substitution: Ligand exchange reactions can occur, where the pyridine-derived ligands or bromide ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange reactions often involve the use of other ligands such as phosphines or amines in the presence of a suitable solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species. Substitution reactions result in new coordination complexes with different ligands.
Applications De Recherche Scientifique
Nickel(2+);2-pyridin-1-id-2-ylidenepyridin-1-ide;dibromide has several scientific research applications:
Material Science: It is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biological Studies: The compound’s interactions with biological molecules are explored to understand its potential as a therapeutic agent or a probe for studying biological systems.
Mécanisme D'action
The mechanism by which nickel(2+);2-pyridin-1-id-2-ylidenepyridin-1-ide;dibromide exerts its effects depends on the specific application. In catalysis, the nickel center often undergoes redox cycles, facilitating the formation and breaking of chemical bonds. The pyridine-derived ligands play a crucial role in stabilizing the nickel center and modulating its reactivity. In biological systems, the compound may interact with proteins or nucleic acids, affecting their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nickel(II) dichloride complexes with pyridine-derived ligands: These compounds have similar coordination environments but differ in the halide ligands.
Nickel(II) complexes with imidazo[1,5-a]pyridine ligands: These complexes exhibit different electronic properties due to the presence of imidazo[1,5-a]pyridine ligands.
Uniqueness
Nickel(2+);2-pyridin-1-id-2-ylidenepyridin-1-ide;dibromide is unique due to its specific ligand environment and the presence of bromide ions. This combination imparts distinct reactivity and stability, making it suitable for specific catalytic and material science applications.
Propriétés
Formule moléculaire |
C30H24Br2N6Ni-6 |
|---|---|
Poids moléculaire |
687.1 g/mol |
Nom IUPAC |
nickel(2+);2-pyridin-1-id-2-ylidenepyridin-1-ide;dibromide |
InChI |
InChI=1S/3C10H8N2.2BrH.Ni/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q3*-2;;;+2/p-2 |
Clé InChI |
RIWAVFPNUXMZFW-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.[Ni+2].[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(cyanomethyl)phenyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12448595.png)

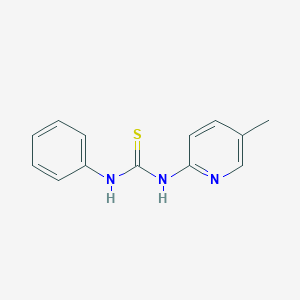
![3-[(3-methylbutanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12448614.png)
![3-(3-bromophenyl)-5-{[2-nitro-5-(trifluoromethyl)phenyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B12448629.png)
![2,2,2-trichloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B12448647.png)
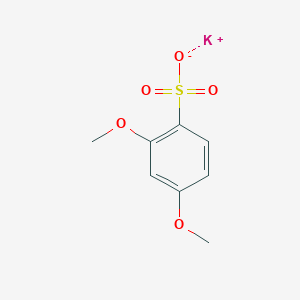
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B12448653.png)
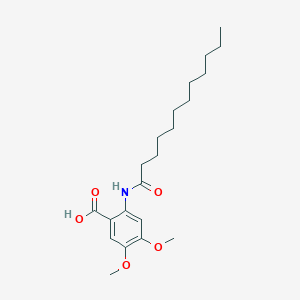
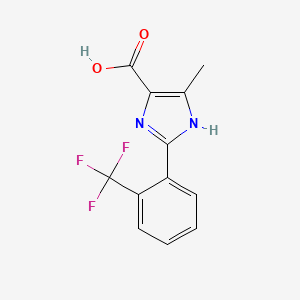
![2,5-dichloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B12448664.png)
![7-Difluoromethyl-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12448680.png)
